molecular formula C13H13BrO B13594800 6-(4-Bromophenyl)spiro[3.3]heptan-2-one

6-(4-Bromophenyl)spiro[3.3]heptan-2-one

Cat. No.: B13594800
M. Wt: 265.14 g/mol
InChI Key: REAROMGOTZXKEX-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)spiro[33]heptan-2-one is an organic compound with the molecular formula C13H13BrO It is characterized by a spirocyclic structure, where a bromophenyl group is attached to a heptanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenyl)spiro[3.3]heptan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and cycloheptanone.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-bromobenzaldehyde and cycloheptanone in the presence of a base, such as sodium hydroxide.

    Cyclization: The intermediate undergoes cyclization to form the spirocyclic structure. This step may require specific reaction conditions, such as elevated temperatures and the use of a catalyst.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, automated systems, and advanced purification methods to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenyl)spiro[3.3]heptan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

6-(4-Bromophenyl)spiro[3.3]heptan-2-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)spiro[3.3]heptan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The spirocyclic structure may confer unique binding properties, enhancing its efficacy in certain applications.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)spiro[3.3]heptan-2-one
  • 6-(4-Fluorophenyl)spiro[3.3]heptan-2-one
  • 6-(4-Methylphenyl)spiro[3.3]heptan-2-one

Uniqueness

6-(4-Bromophenyl)spiro[3.3]heptan-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding, affecting the compound’s physical and chemical properties. This uniqueness makes it a valuable compound for specific research applications where halogen interactions are of interest.

Properties

Molecular Formula

C13H13BrO

Molecular Weight

265.14 g/mol

IUPAC Name

6-(4-bromophenyl)spiro[3.3]heptan-2-one

InChI

InChI=1S/C13H13BrO/c14-11-3-1-9(2-4-11)10-5-13(6-10)7-12(15)8-13/h1-4,10H,5-8H2

InChI Key

REAROMGOTZXKEX-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CC(=O)C2)C3=CC=C(C=C3)Br

Origin of Product

United States

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